molecular formula C14H16N2O B7540124 N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B7540124
M. Wt: 228.29 g/mol
InChI Key: CEUMZPYJHLCBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CCT251545' and is a potent inhibitor of the protein kinase PAK4.

Mechanism of Action

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a potent inhibitor of the protein kinase PAK4. PAK4 is a serine/threonine kinase that plays a critical role in various cellular processes such as cell proliferation, migration, and survival. By inhibiting PAK4, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide disrupts these cellular processes and leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been found to inhibit the migration and invasion of cancer cells by targeting the Rho GTPase pathway.

Advantages and Limitations for Lab Experiments

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a potent inhibitor of PAK4 and has been shown to have significant anti-cancer activity in various cancer cell lines. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in a pure form through simple purification techniques such as column chromatography or recrystallization.
However, there are also limitations for lab experiments involving N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to be highly toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide on human health and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-bromo-2-cyanobenzyl bromide with cyclopropanecarboxamide in the presence of a base such as potassium carbonate or sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure form of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide.

Scientific Research Applications

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting the protein kinase PAK4, which is known to play a critical role in the development and progression of cancer. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,9-15)11-5-7-12(8-6-11)16-13(17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMZPYJHLCBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide

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